5-(2-aminophenyl)-5-oxopentanoic acid hydrochloride
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Overview
Description
5-(2-aminophenyl)-5-oxopentanoic acid hydrochloride: is an organic compound that features both an amino group and a ketone group within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-aminophenyl)-5-oxopentanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-aminophenylacetic acid.
Formation of Intermediate: The 2-aminophenylacetic acid undergoes a series of reactions, including acylation and cyclization, to form an intermediate compound.
Final Product: The intermediate is then subjected to further reactions, such as hydrolysis and neutralization, to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Optimized Reaction Conditions: Employing optimized reaction conditions, such as temperature control and the use of catalysts, to maximize yield and purity.
Purification Techniques: Implementing purification techniques like crystallization and chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form nitro or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidation reagents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Sodium borohydride and lithium aluminum hydride are typical reduction reagents.
Substitution Reagents: Halogenating agents like thionyl chloride and nucleophiles such as amines are used in substitution reactions.
Major Products:
Oxidation Products: Nitro derivatives and other oxidized forms.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways.
Medicine:
Drug Development: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry:
Material Science: Investigated for its role in the development of new materials with specific properties.
Mechanism of Action
Mechanism: The mechanism by which 5-(2-aminophenyl)-5-oxopentanoic acid hydrochloride exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways: It may influence metabolic pathways by acting as a substrate or inhibitor.
Comparison with Similar Compounds
2-Aminophenylacetic Acid: Shares the amino group but lacks the ketone group.
5-Oxopentanoic Acid: Contains the ketone group but lacks the amino group.
Uniqueness:
Dual Functional Groups: The presence of both an amino group and a ketone group makes 5-(2-aminophenyl)-5-oxopentanoic acid hydrochloride unique, allowing it to participate in a wider range of chemical reactions and applications compared to its similar compounds.
Properties
CAS No. |
2503207-35-8 |
---|---|
Molecular Formula |
C11H14ClNO3 |
Molecular Weight |
243.7 |
Purity |
95 |
Origin of Product |
United States |
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